molecular formula C27H30O5 B14449892 Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) CAS No. 75219-61-3

Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate)

Cat. No.: B14449892
CAS No.: 75219-61-3
M. Wt: 434.5 g/mol
InChI Key: DAJHENFSHYPTMJ-TXDQRGGKSA-N
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Description

Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) is a synthetic compound derived from estradiol, a naturally occurring estrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) involves multiple steps. One common method includes the esterification of estradiol with benzoic acid and hydroxyacetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates various signaling pathways that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in mediating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to natural estrogens. These modifications also allow for targeted therapeutic applications, making it a valuable compound in medical research .

Properties

CAS No.

75219-61-3

Molecular Formula

C27H30O5

Molecular Weight

434.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-(2-hydroxyacetyl)oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C27H30O5/c1-27-14-13-21-20-10-8-19(31-26(30)17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(27)11-12-24(27)32-25(29)16-28/h2-6,8,10,15,21-24,28H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,27+/m1/s1

InChI Key

DAJHENFSHYPTMJ-TXDQRGGKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CO)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CO)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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